molecular formula C12H9NO B062172 1-Prop-2-ynyl-1H-indole-3-carbaldehyde CAS No. 173531-53-8

1-Prop-2-ynyl-1H-indole-3-carbaldehyde

Cat. No.: B062172
CAS No.: 173531-53-8
M. Wt: 183.21 g/mol
InChI Key: DETIMAFLOAYCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Prop-2-ynyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and is known for its role in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde can be synthesized through the N-alkylation of indole-3-carbaldehyde with propargyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like toluene . The reaction conditions often involve phase-transfer catalysis to enhance the reaction efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Prop-2-ynyl-1H-indole-3-carbaldehyde is widely used in scientific research due to its versatility in chemical synthesis. Its applications include:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-Prop-2-ynyl-1H-indole-2,3-dione
  • 1-Propyl-1H-indole-2,3-dione
  • 1-Allyl-1H-indole-2,3-dione

Uniqueness: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde is unique due to its combination of an indole core with both an aldehyde and a propargyl group. This structural arrangement allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry .

Biological Activity

1-Prop-2-ynyl-1H-indole-3-carbaldehyde, also known as 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₉NO
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 173531-53-8

The compound features an indole structure with a propargyl group and an aldehyde functional group, contributing to its reactivity and biological activity.

This compound exhibits multiple mechanisms of action, primarily through its interactions with various biological targets:

Target Interactions

  • Receptor Binding : Indole derivatives are known to interact with multiple receptors, which enhances their pharmacological profiles. This compound has been identified as a potential ligand for various enzyme inhibitors and receptor targets.

Biochemical Pathways

  • The compound serves as a precursor for synthesizing biologically active structures, facilitating the development of new therapeutic agents. Its derivatives have shown to possess antioxidant, antimicrobial, anti-inflammatory, anticancer, and antihyperglycemic activities .

Biological Activities

The biological activities of this compound are extensive:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of indole compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. Some derivatives demonstrated low minimum inhibitory concentrations (MIC) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.98 μg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses potent activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism involves disrupting cellular integrity and function in these microorganisms .

Anti-inflammatory Effects

Indole derivatives have been noted for their anti-inflammatory properties, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The exact pathways remain under investigation but are believed to involve modulation of cytokine production and inhibition of inflammatory mediators .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated significant antiproliferative activity against multiple cancer cell lines.
Evaluated the binding affinity to RSH proteins linked to bacterial resistance mechanisms.
Investigated the synthesis of related compounds showing enhanced bioactivity against microbial strains.

Example Study: Anticancer Evaluation

In a recent study involving the synthesis of indole derivatives, several compounds were tested for their anticancer properties against A549 lung cancer cells. The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity compared to unmodified analogs .

Future Directions

Research into this compound is ongoing, with potential future applications in:

  • Development of novel anticancer drugs targeting resistant strains.
  • Exploration of its use in combination therapies for enhanced efficacy against infections.

Properties

IUPAC Name

1-prop-2-ynylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETIMAFLOAYCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355448
Record name 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173531-53-8
Record name 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Reactant of Route 4
1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Reactant of Route 5
1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Reactant of Route 6
1-Prop-2-ynyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.